molecular formula C4H9NO2 B046778 N-Methoxy-N-methylacetamide CAS No. 78191-00-1

N-Methoxy-N-methylacetamide

Cat. No. B046778
CAS RN: 78191-00-1
M. Wt: 103.12 g/mol
InChI Key: OYVXVLSZQHSNDK-UHFFFAOYSA-N
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Patent
US05420301

Procedure details

6.2 g (55 mmol) of potassium tert.-butoxide dissolved in 40 ml of tetrahydrofuran (THF) are added dropwise at -30° C. under argon, over a period of 20 minutes, to a solution of 8.0 g (50 mmol) of 2,2-difluoro-1,3-benzodioxole in 10 ml of THF in a 250 ml 3-necked flask. The mixture is then cooled to -90° C. (methanol/liquid nitrogen), and 35 ml (55 mmol) of n-butyllithium (1.58M in hexane) are added thereto over a period of 30 minutes. The deep red solution of 2,2-difluoro-1,3-benzodioxol-4-yl-potassium is maintained at -78° C. for 20 minutes. Then, 5.2 g (50 mmol) of N-methyl-N-methoxy-acetamide in 20 ml of THF are added thereto over a period of 15 minutes at -78° C. When the dropwise addition is complete, the beige reaction mixture is allowed to warm up to -10° C. and is then hydrolysed with 40 ml of 10% hydrochloric acid. The hydrolysed mixture is extracted three times with 70 ml of diethyl ether each time. The organic solutions are washed three times with 30 ml of 1N HCl each time, dried over Na2SO4 and concentrated in a vacuum rotary evaporator. Upon distillation of the residue, 7.1 g (79%) of the product distil over in the form of a colourless oil at boiling point (b.p.) 114°-116° C./30 mbar.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
2,2-difluoro-1,3-benzodioxol-4-yl-potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.2 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C:2]([CH3:5])([O-:4])[CH3:3].[K+].[F:7][C:8]1([F:17])[O:12][C:11]2C=[CH:14][CH:15]=[CH:16][C:10]=2[O:9]1.C([Li])CCC.FC1(F)OC2C=CC=C([K])C=2O1.CN(OC)C(=O)C.Cl>O1CCCC1.CO>[C:2]([C:5]1[C:11]2[O:12][C:8]([F:17])([F:7])[O:9][C:10]=2[CH:16]=[CH:15][CH:14]=1)(=[O:4])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC=C2)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
2,2-difluoro-1,3-benzodioxol-4-yl-potassium
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC=C2[K])F
Step Five
Name
Quantity
5.2 g
Type
reactant
Smiles
CN(C(C)=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
WAIT
Type
WAIT
Details
over a period of 15 minutes at -78° C
Duration
15 min
ADDITION
Type
ADDITION
Details
When the dropwise addition
EXTRACTION
Type
EXTRACTION
Details
The hydrolysed mixture is extracted three times with 70 ml of diethyl ether each time
WASH
Type
WASH
Details
The organic solutions are washed three times with 30 ml of 1N HCl each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
Upon distillation of the residue, 7.1 g (79%) of the product
CUSTOM
Type
CUSTOM
Details
distil over in the form of a colourless oil at boiling point (b.p.) 114°-116° C./30 mbar

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(=O)C1=CC=CC=2OC(OC21)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.